molecular formula C11H8F6O4 B194603 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid CAS No. 35480-52-5

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Cat. No. B194603
CAS RN: 35480-52-5
M. Wt: 318.17 g/mol
InChI Key: YPGYLCZBZKRYQJ-UHFFFAOYSA-N
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Description

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid, with the molecular formula C11H8F6O4, is a chemical compound . It is used as a chlorinating agent that can be used with other reagents to form chlorides . It is also used as an oxidant in the Friedel-Crafts acylation reaction .


Molecular Structure Analysis

The molecular structure of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid consists of a benzoic acid core with two 2,2,2-trifluoroethoxy groups attached at the 2 and 5 positions . The SMILES string for this compound is OC(=O)c1cc(OCC(F)(F)F)ccc1OCC(F)(F)F .


Chemical Reactions Analysis

This compound is known to react with potassium hydride to produce potassium chloride and hydrogen gas . It is also used as an oxidant in the Friedel-Crafts acylation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid include its molecular weight of 318.17 and its solid form . Its InChI key is YPGYLCZBZKRYQJ-UHFFFAOYSA-N .

Scientific Research Applications

  • Antiarrhythmic Activity :

    • Research has shown that compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, including variations of this structure, demonstrate potent oral antiarrhythmic activity in mice. This includes compounds like N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, also known as flecainide acetate, which has been extensively studied and selected for clinical trials as an antiarrhythmic agent (Banitt et al., 1977).
    • Similar studies have also indicated that antiarrhythmic activity is highly dependent on the number and position of 2,2,2-trifluoroethoxy groups, with a wide variation in the amide side chain being possible without adversely affecting activity (Banitt et al., 1975).
  • Applications in Polymer Chemistry :

    • This compound has been used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts for cyclopolymerization of 1,6-heptadiynes, demonstrating its utility in the field of macromolecular and polymer chemistry (Mayershofer et al., 2006).
    • Additionally, it plays a role in the creation of supramolecular liquid-crystalline networks through self-assembly with other multifunctional hydrogen-bonding molecules, indicating its potential in developing advanced materials (Kihara et al., 1996).
  • Coordination Chemistry and Photophysical Properties :

    • The compound has been utilized in the synthesis of new aromatic carboxylic acids for the support of lanthanide coordination compounds. These complexes have been studied for their photophysical properties, showcasing the role of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid derivatives in luminescence and light harvesting applications (Sivakumar et al., 2011).
  • Application in Liquid Crystal Technologies :

    • The compound is used in the fixation of multilayered structures of liquid-crystalline complexes and the study of their properties, which is significant in the field of liquid crystal technology and material science (Kishikawa et al., 2008).
  • Synthesis of Novel Chemical Compounds :

    • Research has explored its use in creating new chemical entities like trifluoromethylated heterocycles, demonstrating its versatility in organic synthesis (Kubota et al., 1983).
  • Metal Oxide Surface Binding Applications :

    • It has been used in the synthesis of protected forms of metal oxide surface anchors, indicating its potential in surface chemistry and nanotechnology (Nakhle et al., 1999).
  • Structural Diversity and Magnetic Properties in Metal-Organic Polymers :

    • The compound is instrumental in creating metal-organic polymers with diverse structures and magnetic properties, relevant in the field of materials science and magnetic materials (Fan et al., 2014).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGYLCZBZKRYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371111
Record name 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
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Molecular Weight

318.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

CAS RN

35480-52-5
Record name 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
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Record name 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
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Record name 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
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Record name 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 2,2,2-trifluoroethanol (14.7 g) and DMF (125 ml) was added sodium tert-butoxide (12.8 g) at 0° C. The solution was stirred at 20 to 25° C. for 1 hour at which point 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (20 g) was added followed by cupric bromide (2.0 g). The mixture was stirred at 100° C. for 10 hours, cooled to 10° C., and water (30 ml) was added followed by 20% HCl solution (90 ml). The solution was extracted with dichloromethane (3×80 ml), and the combined organic layers were washed with water (3×60 ml). The solution was concentrated to one-third of the original volume and hexane (200 ml) was added. The resulting suspension was stirred at room temperature for 2 hours, filtered and the damp cake was rinsed with hexane (2×40 ml). The damp cake was dried in vacuo at 40° C. for 5 hours to give the product as a white solid (16.02 g, yield 75.3%).
Quantity
14.7 g
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12.8 g
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125 mL
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20 g
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[Compound]
Name
cupric bromide
Quantity
2 g
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reactant
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90 mL
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reactant
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30 mL
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solvent
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Yield
75.3%

Synthesis routes and methods II

Procedure details

replacing the methyl moiety of the acetophenone function of said 2,5-bis(2,2,2-trifluoroethoxy)acetophenone using hypochlorite to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid; and
[Compound]
Name
methyl
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Synthesis routes and methods III

Procedure details

To a solution of 7.3 moles (292 g.) of sodium hydroxide in 600 ml. of water is added ice to make the total volume of 1.75 liters. Chlorine gas is passed into the solution while maintaining the temperature below 10° C. until it is neutral to litmus, and 2.19 moles (87.6 g.) of sodium hydroxide dissolved in 200 ml. of water is added. The combined solution is warmed to 50° C., and 0.73 mole (230 g.) of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone is added slowly. The reaction mixture is stirred while heating until an exotherm begins about 75° C. and is thereafter maintained at about 80° C. by cooling. The mixture is stirred for about 16 hours at about 80° to 90° C. while monitoring the extent of the reaction by thin-layer chromatography. The excess hypochlorite is then destroyed by adding 75 g. of sodium bisulfite in 250 ml. of water, and the mixture is cooled to about 25° C. and carefully acidified with 10 percent hydrochloric acid. The light yellow solid product is collected by filtration, washed with water, and dried. A 94.5 percent yield of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, m.p 120° to 122° C., is obtained.
Quantity
292 g
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87.6 g
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230 g
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Synthesis routes and methods IV

Procedure details

In still another aspect of the invention, a method of preparing a 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide is provided which comprises the following steps. Hydroquinone is contacted with 2,2,2-trifluoroethyl trifluoromethanesulfonate under conditions to yield 1,4-bis(2,2,2-trifluoroethoxy)benzene. Then, in the presence of a Lewis acid catalyst, the 1,4-bis(2,2,2-trifluoroethoxy)benzene is treated with an acetylation agent under conditions to create 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. The methyl moiety of the acetophenone function of the 2,5-bis(2,2,2-trifluoroethoxy)acetophenone is thereafter replaced using hypochlorite to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Subsequently, the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is treated with an inorganic chloride to provide 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride. Finally, the resultant 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride is contacted with 2-aminomethylpiperidine, whereby there is formed 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide.
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methyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
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Citations

For This Compound
12
Citations
EH Banitt, GJ Conard - Journal of Labelled Compounds and …, 1981 - Wiley Online Library
N‐(2‐Piperidylmethyl)‐2,5‐bis(2,2,2‐trifluoroethoxy)benzamide acetate (flecainide acetate; R‐818), a new antiarrhythmic agent, was labelled with carbon‐14 at the carboxamide …
RS Gani, AK Kudva, K Timanagouda, SBH Mujawar… - Bioorganic …, 2021 - Elsevier
Background A hybrid molecule of different biologically active substances can improve affinity and efficiency compared to a standard drug. Hence based on this fact, we predict that a …
Number of citations: 24 www.sciencedirect.com
SD Shankara, AM Isloor, AK Kudva, SV Raghu… - Molecules, 2022 - mdpi.com
In the present work, a series of new 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives were synthesized through a multistep reaction …
Number of citations: 1 www.mdpi.com
SD Shankara, AM Isloor, PK Jayaswamy, P Shetty… - ACS …, 2023 - ACS Publications
The bioactivity of 1,3-thiazolidin-4-one derivatives with a 2,5-bis (2,2,2-trifluoroethoxy) phenyl moiety was computationally developed and evaluated. All of the synthesized thiazolidin-4-…
Number of citations: 0 pubs.acs.org
J Wrobel - 2003 - academia.edu
(57) ABSTRACT The invention relates to processes for the preparation of compounds of the formula wherein R is a 2-piperidyl or 2-pyridyl radical, and pharmaceutically acceptable …
Number of citations: 0 www.academia.edu
A und Aminosaureestern - Chemical Abstracts, 1964 - academia.edu
This method requires the use of trifiuoroethyl trifiate [VI] which is costly and not easily available commercially. Another method (GB 2045760A) involves the oxidation of the acetyl group …
Number of citations: 2 www.academia.edu
Y Guo, YD Li, C Chen, JH Zhao, HW Liu… - Research on Chemical …, 2016 - Springer
An efficient ligand-free fluoroalkoxylation of unactivated aryl bromides has been developed, with special attention focused on practicability of the reaction. Without precious metal and …
Number of citations: 3 link.springer.com
J Liu, MFL Parker, S Wang, RR Flavell, FD Toste… - Chem, 2021 - cell.com
Found in biomolecules, pharmaceuticals, and agrochemicals, amide-containing molecules are ubiquitous in nature, and their derivatization represents a significant methodological goal …
Number of citations: 13 www.cell.com
K Kunz, N Lui - Copper‐Mediated Cross‐Coupling Reactions, 2013 - Wiley Online Library
The palladium‐catalyzed coupling of (aryl)C‐N and (aryl)C‐O bonds has attracted tremendous attention in the area of synthetic organic chemistry over the past 15 years and was …
Number of citations: 2 onlinelibrary.wiley.com
MI Leach, L Harbige, D RiddaII, K Franzmann - Synthesis, 2015 - gala.gre.ac.uk
N/k er K2 “m in which X and Y are each N or C with at least one of X and Y being N; Z is a single bond or an optionally substituted linking group R1 is hydrogen or a substituent group; …
Number of citations: 0 gala.gre.ac.uk

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